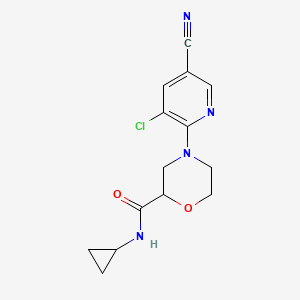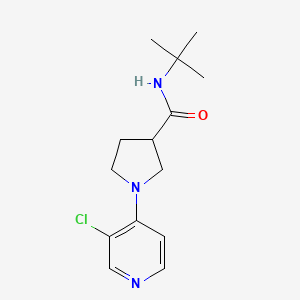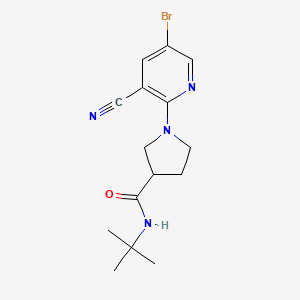
1-(5-bromo-3-cyanopyridin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyrrolidine derivative, which is a class of organic compounds containing a pyrrolidine ring, a five-membered saturated ring with one nitrogen atom and four carbon atoms . It also contains a pyridine ring, which is a six-membered ring with two double bonds and one nitrogen atom . The presence of bromo and cyano groups suggests that it might have interesting reactivity.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction, followed by the introduction of the pyridine ring. The bromo and cyano groups could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms in the molecule and the connectivity of the bonds. The presence of the bromo and cyano groups could influence the overall shape of the molecule and its electronic properties .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the bromo and cyano groups. These groups are often involved in substitution reactions, where they are replaced by other groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromo and cyano groups could affect its polarity, solubility, and reactivity .Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(5-bromo-3-cyanopyridin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN4O/c1-15(2,3)19-14(21)10-4-5-20(9-10)13-11(7-17)6-12(16)8-18-13/h6,8,10H,4-5,9H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAPNMAFWJUBOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)C2=C(C=C(C=N2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclopropyl-4-[3-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide](/img/structure/B6470004.png)
![N-cyclopropyl-4-[6-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide](/img/structure/B6470009.png)
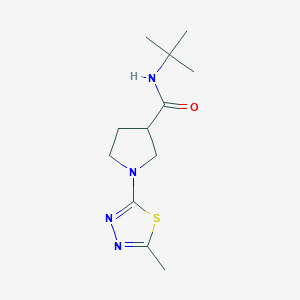
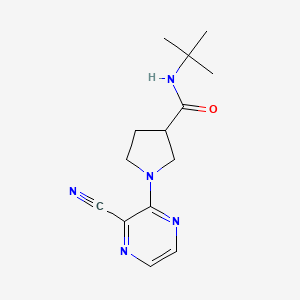
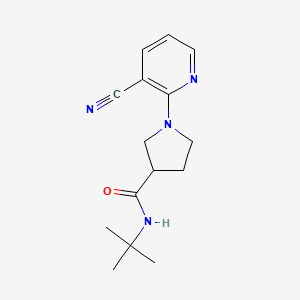

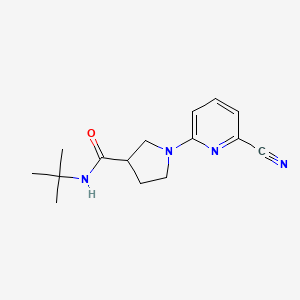
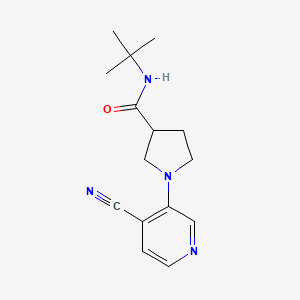
![N-tert-butyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6470064.png)
![N-tert-butyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6470065.png)
![3-cyclopropyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,2,4-thiadiazol-5-amine](/img/structure/B6470072.png)
